molecular formula C19H22ClN3OS B14517778 8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL CAS No. 62835-68-1

8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL

Cat. No.: B14517778
CAS No.: 62835-68-1
M. Wt: 375.9 g/mol
InChI Key: ZATGPNSEKYDURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, particularly in the field of neuroleptics and antipsychotics. This compound is structurally characterized by a phenothiazine core with a chloro substituent at the 8th position and a piperazine moiety attached via a propyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is then chlorinated at the 8th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The chlorinated phenothiazine is reacted with 1-(3-chloropropyl)piperazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its neuroleptic and antipsychotic properties, similar to other phenothiazine derivatives.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL involves its interaction with dopamine receptors in the brain. It primarily acts as an antagonist at the dopamine D2 receptors, inhibiting their activity. This leads to a reduction in dopamine-mediated neurotransmission, which is beneficial in the treatment of psychotic disorders. Additionally, the compound may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Perphenazine: Another phenothiazine derivative with similar neuroleptic properties.

    Chlorpromazine: A well-known antipsychotic drug from the phenothiazine class.

    Trifluoperazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

8-chloro-10-(3-piperazin-1-ylpropyl)phenothiazin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-14-2-5-18-17(12-14)23(9-1-8-22-10-6-21-7-11-22)16-4-3-15(24)13-19(16)25-18/h2-5,12-13,21,24H,1,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATGPNSEKYDURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490868
Record name 8-Chloro-10-[3-(piperazin-1-yl)propyl]-10H-phenothiazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62835-68-1
Record name 8-Chloro-10-[3-(piperazin-1-yl)propyl]-10H-phenothiazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.